molecular formula C4H7BF3K B1326517 Potassium cyclobutyltrifluoroboranuide CAS No. 1065010-88-9

Potassium cyclobutyltrifluoroboranuide

Cat. No.: B1326517
CAS No.: 1065010-88-9
M. Wt: 162.01 g/mol
InChI Key: GZQJPWKFEMYYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium cyclobutyltrifluoroboranuide is an organoboron compound with the molecular formula C4H7BF3K. It is a synthetic derivative of carboxylic acid, featuring acridinium substituents and a hydrocarbon group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium cyclobutyltrifluoroboranuide typically involves the reaction of cyclobutylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

Cyclobutylboronic acid+Potassium fluoride+Boron trifluoridePotassium cyclobutyltrifluoroboranuide\text{Cyclobutylboronic acid} + \text{Potassium fluoride} + \text{Boron trifluoride} \rightarrow \text{this compound} Cyclobutylboronic acid+Potassium fluoride+Boron trifluoride→Potassium cyclobutyltrifluoroboranuide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium cyclobutyltrifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium cyclobutyltrifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium cyclobutyltrifluoroboranuide involves its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound undergoes hydrolysis under basic conditions to form the reactive boronate species, which then participates in the coupling reaction. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroboranuide
  • Potassium methyltrifluoroboranuide
  • Potassium vinyltrifluoroboranuide

Comparison: Potassium cyclobutyltrifluoroboranuide is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroboranuide compounds. For instance, potassium phenyltrifluoroboranuide is more commonly used in aromatic substitutions, while potassium methyltrifluoroboranuide is favored for its simplicity and ease of handling. This compound, on the other hand, offers a balance of stability and reactivity, making it suitable for a broader range of applications .

Properties

IUPAC Name

potassium;cyclobutyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c6-5(7,8)4-2-1-3-4;/h4H,1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJPWKFEMYYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648713
Record name Potassium cyclobutyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065010-88-9
Record name Borate(1-), cyclobutyltrifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065010-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium cyclobutyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium cyclobutyltrifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.